2-Chloro-4-methyl-3-(trifluoromethyl)pyridine 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1643463-02-8
VCID: VC4278294
InChI: InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
SMILES: CC1=C(C(=NC=C1)Cl)C(F)(F)F
Molecular Formula: C7H5ClF3N
Molecular Weight: 195.57

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

CAS No.: 1643463-02-8

Cat. No.: VC4278294

Molecular Formula: C7H5ClF3N

Molecular Weight: 195.57

* For research use only. Not for human or veterinary use.

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine - 1643463-02-8

Specification

CAS No. 1643463-02-8
Molecular Formula C7H5ClF3N
Molecular Weight 195.57
IUPAC Name 2-chloro-4-methyl-3-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Standard InChI Key JKJLXZAGEBEQCF-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. Its molecular formula is C₇H₅ClF₃N, with a molecular weight of 195.57 g/mol . The IUPAC name, 2-chloro-4-methyl-3-(trifluoromethyl)pyridine, reflects the positions of its substituents:

  • A chlorine atom at position 2,

  • A methyl group at position 4,

  • A trifluoromethyl group at position 3.

The compound’s InChIKey (JKJLXZAGEBEQCF-UHFFFAOYSA-N) and SMILES (CC1=C(C(=NC=C1)Cl)C(F)(F)F) provide precise structural descriptors for database referencing. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation steps. One reported method proceeds via:

  • Iodination: 4-Methylpyridine undergoes iodination at position 3 using iodine monochloride (ICl) in acetic acid.

  • Trifluoromethylation: The iodinated intermediate reacts with trifluoromethyl copper (CuCF₃) under Ullmann conditions to introduce the CF₃ group.

  • Chlorination: Electrophilic chlorination at position 2 using phosphorus oxychloride (POCl₃) completes the synthesis.

This route achieves high yields (>75%) under mild conditions (60–80°C), favoring scalability. Alternative approaches include cross-coupling reactions, though these are less common due to cost constraints .

Industrial Production

Industrial-scale manufacturing prioritizes cost efficiency and safety. Key considerations include:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

  • Catalyst Optimization: Palladium catalysts improve trifluoromethylation efficiency but require strict temperature control .

  • Purification: Distillation or column chromatography isolates the final product with >97% purity .

Physicochemical Properties

Experimental data for 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine remain limited, but analogous compounds provide insights:

PropertyValue/DescriptionSource Compound
Physical StateLiquid at room temperature2-Chloro-4-(trifluoromethyl)pyridine
Boiling Point~146–147°C (lit.)2-Chloro-4-(trifluoromethyl)pyridine
Density1.411 g/mL at 25°C2-Chloro-4-(trifluoromethyl)pyridine
Refractive Indexn₂₀/D = 1.44902-Chloro-4-(trifluoromethyl)pyridine
SolubilitySparingly soluble in chloroform2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

The methyl group at position 4 slightly increases steric hindrance compared to non-methylated analogs, reducing solubility in polar solvents.

Applications in Pharmaceutical and Agrochemical Development

Drug Intermediate

The compound’s trifluoromethyl group enhances binding affinity to biological targets. Notable applications include:

  • Antiviral Agents: As a precursor in synthesizing inhibitors of integrins (e.g., α4β7), which are implicated in inflammatory diseases .

  • Anticancer Therapies: Functionalization at position 2 enables the creation of pyridine-based kinase inhibitors.

Agrochemicals

In agrochemistry, it serves as a building block for:

  • Herbicides: Derivatives disrupt plant amino acid biosynthesis via acetolactate synthase (ALS) inhibition.

  • Insecticides: Chlorine and CF₃ groups enhance lipid membrane penetration, improving efficacy against resistant pests .

Recent Research Findings

Reactivity Studies

  • Nucleophilic Substitution: The chlorine atom at position 2 undergoes facile displacement with amines or thiols, enabling diversification.

  • Electrophilic Aromatic Substitution: Directed by the electron-withdrawing CF₃ group, facilitating regioselective functionalization .

Biological Activity

  • In Vitro Testing: Derivatives exhibit IC₅₀ values <10 nM against HIV-1 reverse transcriptase, highlighting therapeutic potential .

  • Metabolic Stability: The CF₃ group reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies.

Hazard StatementPrecautionary MeasuresSource
H315: Skin irritationWear nitrile gloves and lab coat2-Chloro-4-(trifluoromethyl)pyridine
H319: Eye irritationUse safety goggles2-Chloro-4-(trifluoromethyl)pyridine
H335: Respiratory irritationUse in fume hoodNovachem

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator